6-(2-Bromo-benzoylamino)-hexanoic acid
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Overview
Description
6-(2-Bromobenzamido)hexanoic acid is an organic compound with the molecular formula C13H16BrNO3. It is a derivative of hexanoic acid, where a bromobenzamido group is attached to the sixth carbon of the hexanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromobenzamido)hexanoic acid typically involves the reaction of 6-bromohexanoic acid with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 6-(2-Bromobenzamido)hexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromobenzamido)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Nitric acid or sulfuric acid for electrophilic aromatic substitution.
Major Products
Substitution: Formation of 6-(2-aminobenzamido)hexanoic acid or 6-(2-thiocyanatobenzamido)hexanoic acid.
Reduction: Formation of 6-(2-aminobenzamido)hexanoic acid.
Oxidation: Formation of nitro or sulfonic acid derivatives of the benzene ring.
Scientific Research Applications
6-(2-Bromobenzamido)hexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(2-Bromobenzamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzamido group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting or modulating their activity. The hexanoic acid chain can also interact with lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
6-Bromohexanoic acid: Lacks the benzamido group, making it less versatile in chemical reactions.
2-Bromobenzamide: Lacks the hexanoic acid chain, limiting its applications in lipid-related studies.
6-(2-Chlorobenzamido)hexanoic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions
Uniqueness
6-(2-Bromobenzamido)hexanoic acid is unique due to the presence of both the bromobenzamido group and the hexanoic acid chain, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C13H16BrNO3 |
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Molecular Weight |
314.17 g/mol |
IUPAC Name |
6-[(2-bromobenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H16BrNO3/c14-11-7-4-3-6-10(11)13(18)15-9-5-1-2-8-12(16)17/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17) |
InChI Key |
HYODUSKFLIYPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)Br |
Origin of Product |
United States |
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